VAS 3947 is classified as a heterocyclic compound, which are compounds containing rings made up of at least one atom other than carbon. This classification highlights its potential for diverse applications in medicinal chemistry and biochemistry. Its synthesis and properties have been documented in several scientific resources, emphasizing its relevance in ongoing research .
The synthesis of VAS 3947 typically involves multi-step organic synthesis techniques. The primary steps include:
These methods can be adapted for industrial production by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
VAS 3947's molecular structure can be represented as follows:
The compound's structure includes:
This unique arrangement contributes to its biological activity and chemical reactivity .
VAS 3947 can undergo several significant chemical reactions:
These reactions allow for further functionalization of the compound, enhancing its utility in synthetic chemistry .
VAS 3947 has been shown to act as a selective inhibitor of NADPH oxidase activity at low micromolar concentrations. This inhibition plays a crucial role in modulating reactive oxygen species (ROS) levels within cells, which is significant for various biological processes including apoptosis induction through endoplasmic reticulum stress pathways .
The mechanism involves:
VAS 3947 exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings and industrial processes.
VAS 3947 has potential applications in various fields of scientific research, including:
The versatility of VAS 3947 makes it an attractive candidate for further exploration in drug development and basic research .
NOX enzymes function as transmembrane electron transporters, catalyzing NADPH-dependent reduction of molecular oxygen to superoxide anion (O₂⁻) or hydrogen peroxide (H₂O₂). The catalytic core comprises a dehydrogenase domain (binding FAD and NADPH) and a transmembrane domain housing two heme groups [2]. Electron transfer follows a defined path: NADPH → FAD → inner heme → outer heme → oxygen [2]. Structural analyses reveal a conserved oxygen-binding cavity near the outer heme, featuring charged residues (e.g., Arg256 in NOX5) that enhance superoxide yield [2].
Isoform-specific regulatory mechanisms dictate physiological functions:
In platelets, NOX1 and NOX2 modulate activation through ROS-mediated potentiation of calcium mobilization, thromboxane A₂ formation, and integrin αIIbβ3 (GPIIb/IIIa) activation [1]. However, divergent studies report conflicting roles for NOX1 versus NOX2 in glycoprotein VI (GPVI) versus G-protein-coupled receptor (GPCR) signaling pathways [1].
Therapeutic NOX inhibition aims to suppress pathological ROS without disrupting redox homeostasis. Key disease targets include:
Development of isoform-selective inhibitors remains challenging due to structural conservation of catalytic domains and frequent off-target effects. For example, apocynin and diphenyleneiodonium (DPI) inhibit NOX non-specifically but also affect mitochondrial electron transport [1].
VAS3947, a triazolopyrimidine-based compound, was developed as an analog of the prototypical inhibitor VAS2870. It exhibits broad-spectrum activity against multiple NOX isoforms (NOX1-3, NOX5) with IC₅₀ values in the low micromolar range [1]. Initial studies attributed its effects to direct NOX inhibition, but recent evidence reveals complex, context-dependent mechanisms:
Table 2: Comparative Effects of VAS3947 Versus Other NOX Inhibitors on Platelet Aggregation
Inhibitor | Target | Effect on Collagen-Induced Aggregation | Effect on Thrombin/U46619-Induced Aggregation |
---|---|---|---|
VAS3947 | Pan-NOX | Complete inhibition (5–10 μM) | Complete inhibition (10 μM) |
ML171 | NOX1 | Partial inhibition (0.5 μM) | No effect (≤100 μM) |
GKT136901 | NOX1/4 | Partial inhibition (20 μM) | Partial inhibition of U46619 only (100 μM) |
GSK2795039 | NOX2 | Partial inhibition (20 μM) | No effect (≤100 μM) |
DPI | Multiple | Partial inhibition (100 μM) | No effect (≤500 μM) |
Mechanistic studies reveal that VAS3947 blocks protein kinase C (PKC) downstream signaling independent of NOX:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7